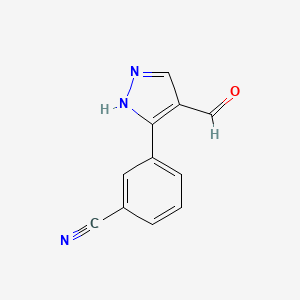

3-(4-Formyl-1h-pyrazol-3-yl)benzonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(4-formyl-1H-pyrazol-5-yl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7N3O/c12-5-8-2-1-3-9(4-8)11-10(7-15)6-13-14-11/h1-4,6-7H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHYPPVUIHSBMOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=C(C=NN2)C=O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1341890-26-3 | |

| Record name | 3-(4-formyl-1H-pyrazol-3-yl)benzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 4 Formyl 1h Pyrazol 3 Yl Benzonitrile and Analogues

Strategies for Pyrazole (B372694) Core Construction

The formation of the pyrazole ring is a critical step in the synthesis of the target compound and its analogues. Several robust methods are employed, each with its own advantages in terms of substrate scope, efficiency, and reaction conditions.

Cyclocondensation Approaches with Hydrazine (B178648) Derivatives

Cyclocondensation reactions are a cornerstone of pyrazole synthesis, typically involving the reaction of a hydrazine derivative with a 1,3-dicarbonyl compound or its synthetic equivalent. beilstein-journals.orgnih.gov This approach is widely used due to the ready availability of starting materials. The reaction proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.

For the synthesis of 3-aryl-1H-pyrazoles, a common precursor is an aryl-substituted 1,3-diketone, which can be reacted with hydrazine hydrate (B1144303). The regioselectivity of the reaction can be influenced by the nature of the substituents on the 1,3-dicarbonyl compound and the reaction conditions.

| Reactant 1 | Reactant 2 | Conditions | Product | Yield | Reference |

| Aryl-1,3-diketone | Hydrazine hydrate | Acetic acid, reflux | 3-Aryl-1H-pyrazole | Good | beilstein-journals.orgnih.gov |

| Ethyl acetoacetate | Phenylhydrazine | Ethanol (B145695), reflux | 1-Phenyl-3-methyl-5-pyrazolone | High | nih.gov |

| 2-Acetyl benzofuran hydrazones | Vilsmeier-Haack reagent | - | 3-(1-benzofuran-2-yl)-1-(substituted phenyl)-1H-pyrazole-4-carbaldehyde | - |

1,3-Dipolar Cycloaddition Reactions utilizing Nitrile Imines

The 1,3-dipolar cycloaddition is a powerful and highly regioselective method for constructing the pyrazole ring. lew.roresearchgate.net This reaction typically involves the in situ generation of a nitrile imine from a hydrazonoyl halide, which then undergoes a [3+2] cycloaddition with a dipolarophile, such as an alkyne or an alkene. The use of an alkyne directly yields the aromatic pyrazole core.

Sydnones, which are mesoionic aromatic compounds, can also serve as stable 1,3-dipole synthons for cycloaddition reactions with alkynes to produce pyrazoles. lew.ro This method offers a convenient route to polysubstituted pyrazoles with good control over the substitution pattern. For instance, the reaction of 3-arylsydnones with dimethyl acetylenedicarboxylate (DMAD) yields 1-aryl-3,4-dicarbomethoxypyrazoles. mdpi.com

| 1,3-Dipole | Dipolarophile | Conditions | Product | Yield | Reference |

| Nitrile Imine (from Hydrazonoyl Halide) | Alkyne | Base (e.g., Et3N) | 1,3,5-Trisubstituted Pyrazole | Good | researchgate.netorganic-chemistry.org |

| 3-Arylsydnone | Dimethyl acetylenedicarboxylate (DMAD) | Toluene or Xylene, reflux | 1-Aryl-3,4-dicarbomethoxypyrazole | 80% | mdpi.com |

| 3-(2-Fluorophenyl)sydnone | DMAD | Toluene, reflux | 1-(2-Fluorophenyl)-3,4-dicarbomethoxypyrazole | 80% | mdpi.com |

Multicomponent Reaction Protocols for Pyrazole Formation

Multicomponent reactions (MCRs) have emerged as a highly efficient strategy for the synthesis of complex molecules like pyrazoles in a single step from three or more starting materials. beilstein-journals.orgnih.govnih.govmdpi.com These reactions are characterized by high atom economy, operational simplicity, and the ability to generate molecular diversity.

A common MCR for pyrazole synthesis involves the condensation of an aldehyde, a compound with an active methylene (B1212753) group (like malononitrile (B47326) or ethyl acetoacetate), and a hydrazine derivative. beilstein-journals.orgnih.gov For instance, a one-pot, three-component reaction of 3-aryl-1-phenyl-1H-pyrazole-4-carbaldehydes, ethyl acetoacetate, and hydrazine hydrate in the presence of sodium acetate can yield 4-[(3-aryl-1-phenyl-1H-pyrazol-4-yl)methylidene]-2,4-dihydro-3H-pyrazol-3-ones in high yields. mdpi.com

| Component 1 | Component 2 | Component 3 | Conditions | Product | Yield | Reference |

| Aldehyde | Malononitrile | Hydrazine | Varies | 5-Amino-1H-pyrazole-4-carbonitrile | Good-Excellent | nih.gov |

| 3-Aryl-1-phenyl-1H-pyrazole-4-carbaldehyde | Ethyl acetoacetate | Hydrazine hydrate | Sodium acetate, ethanol, reflux | 4-[(3-Aryl-1-phenyl-1H-pyrazol-4-yl)methylidene]-2,4-dihydro-3H-pyrazol-3-one | 82-92% | mdpi.com |

| Aromatic aldehyde | Pyruvic acid/ester | 5-Amino-1H-pyrazole-4-carbonitrile | Ultrasonication | 7-Azolylaminotetrahydroazolo[1,5-a]pyrimidines | - | umich.edu |

Flow Chemistry Applications in Pyrazole Synthesis

Flow chemistry offers significant advantages for the synthesis of pyrazoles, including enhanced safety, improved reaction control, and ease of scalability. nih.govmdpi.com Continuous-flow systems allow for precise control over reaction parameters such as temperature, pressure, and reaction time, often leading to higher yields and purities compared to traditional batch methods.

A notable example is the continuous-flow 1,3-dipolar cycloaddition of terminal alkynes with in situ generated trimethylsilyldiazomethane. This method has been successfully applied to the synthesis of 2-chloro-4-(1H-pyrazol-5-yl)benzonitrile, a close analogue of the target compound, in good yield. nih.gov

| Reactant 1 | Reactant 2 | Flow System Conditions | Product | Yield | Reference |

| 2-Chloro-4-ethynylbenzonitrile | Trimethylsilyldiazomethane | 100-120 °C, 15-30 min residence time | 2-Chloro-4-(1H-pyrazol-5-yl)benzonitrile | 78% | nih.gov |

| Terminal Alkynes | Hydrazine monohydrate | Copper catalyst, Cope-type hydroamination | 3,5-Disubstituted Pyrazoles | 84-90% | nih.gov |

Sonication-Assisted Synthetic Routes for Pyrazole Derivatives

The use of ultrasound irradiation (sonication) in organic synthesis can lead to significant rate enhancements and improved yields. This technique has been successfully applied to the synthesis of pyrazole derivatives, often under milder conditions and in shorter reaction times compared to conventional heating methods. umich.edudegres.eu

Sonication can be particularly effective in multicomponent reactions and in the Vilsmeier-Haack formylation step. For example, the synthesis of coumarin-containing thiazolyl-3-aryl-pyrazole-4-carbaldehydes has been achieved with high yields and short reaction times through a multicomponent reaction followed by Vilsmeier-Haack formylation under sonication. mdpi.com Furthermore, an efficient multicomponent synthesis of 1,3,4-thiadiazole-1H-pyrazol-4-yl thiazolidin-4-one hybrids has been reported under ultrasound irradiation, affording the desired products in high yields and short reaction times. mdpi.com

| Reaction Type | Substrates | Conditions | Product | Yield | Reference |

| Vilsmeier-Haack Formylation | Substituted phenylhydrazones | POCl3/DMF, Sonication (10-60 min) | 1-Phenyl-3-(p-substituted phenyl)-1H-pyrazole-4-carbaldehydes | High | degres.eu |

| Multicomponent Reaction | 5-(Substituted phenyl)-1,3,4-thiadiazol-2-amines, pyrazole-4-carbaldehyde, 2-mercaptoacetic acid | Ethanol, Sonication (55-65 min), 50 °C | 1,3,4-Thiadiazole-1H-pyrazol-4-yl thiazolidin-4-one hybrids | 91-97% | mdpi.com |

Introduction of the Formyl Group at the Pyrazole C-4 Position

The Vilsmeier-Haack reaction is the most prominent method for the direct formylation of the pyrazole ring at the electron-rich C-4 position. rsc.orgscispace.comresearchgate.netmdpi.comnih.govjk-sci.comresearchgate.net This reaction employs the Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl3) and a formamide, most commonly N,N-dimethylformamide (DMF).

The Vilsmeier-Haack reaction can be performed on pre-formed pyrazole cores or can be part of a one-pot cyclization-formylation sequence starting from hydrazones. researchgate.netnih.gov For instance, substituted acetophenone hydrazones can be treated with the Vilsmeier reagent to directly afford 3-aryl-1-substituted-1H-pyrazole-4-carbaldehydes. researchgate.netnih.gov The reaction conditions, such as temperature and reaction time, can be optimized to achieve high yields of the desired 4-formylpyrazole. scispace.com The use of microwave or ultrasonic irradiation can significantly accelerate this transformation. degres.eusemanticscholar.org

| Substrate | Reagents | Conditions | Product | Yield | Reference |

| 1,3-Disubstituted-5-chloro-1H-pyrazoles | POCl3, DMF | 120 °C, 2 h | 5-Chloro-1,3-disubstituted-1H-pyrazole-4-carbaldehydes | Good | rsc.orgscispace.com |

| Substituted Acetophenone Hydrazones | POCl3, DMF | 70-80 °C, 2 h | 3-Aryl-4-formyl pyrazoles | Good | nih.gov |

| (E)-1-[1-(3,5-Difluorophenyl)ethylidene]-2-phenylhydrazine | POCl3 (10 eq.), DMF | 0 °C to reflux, 6 h | 3-(2,5-Difluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde | 90% | rsc.org |

| Substituted Phenylhydrazones | POCl3, DMF | Microwave (5-15 min) or Sonication (10-60 min) | 1-Phenyl-3-(p-substituted phenyl)-1H-pyrazole-4-carbaldehydes | High | degres.eu |

Integration of the Benzonitrile (B105546) Moiety at the Pyrazole C-3 Position

The second major strategic consideration is the formation of the carbon-carbon bond between the C-3 position of the pyrazole and the 3-cyanophenyl ring.

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for forming C-C bonds between aryl or heteroaryl halides (or triflates) and organoboron compounds. kashanu.ac.ir This palladium-catalyzed reaction is highly effective for linking an aryl group, such as a benzonitrile moiety, to a heterocyclic core like pyrazole. nih.govnih.gov

In a typical synthetic route to 3-(4-Formyl-1H-pyrazol-3-yl)benzonitrile, a 3-halo-pyrazole-4-carbaldehyde (e.g., 3-bromo- or 3-iodo-pyrazole-4-carbaldehyde) would be coupled with 3-cyanophenylboronic acid. The reaction is carried out in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄ or a palladacycle precatalyst like XPhos Pd G2), a base (such as K₂CO₃ or K₃PO₄), and a suitable solvent system (e.g., dioxane/water). nih.govresearchgate.net This method is known for its high functional group tolerance, allowing for the presence of the formyl and nitrile groups during the coupling process.

Table 3: Suzuki-Miyaura Coupling for Pyrazole Arylation

| Pyrazole Substrate | Boronic Acid/Ester | Catalyst/Ligand | Base | Product Type | Reference |

|---|---|---|---|---|---|

| Halogenated aminopyrazoles | Aryl/heteroaryl boronic acids | XPhos Pd G2 | K₂CO₃ | Arylated aminopyrazoles | nih.govresearchgate.net |

In an alternative synthetic sequence, the nitrile group can be introduced after the formation of the pyrazole-aldehyde core. This can be achieved by converting the formyl group into a nitrile. A common and efficient method is through the formation and subsequent dehydration of an aldoxime. researchgate.net

First, the pyrazole-4-carbaldehyde is reacted with hydroxylamine (NH₂OH), often in the form of hydroxylamine hydrochloride with a base, to form the corresponding pyrazole-4-carbaldehyde oxime. nih.gov The resulting oxime is then dehydrated using a variety of reagents, such as acetic anhydride, to yield the pyrazole-4-carbonitrile. researchgate.net This two-step process provides a reliable route to convert an aldehyde into a nitrile functionality on the pyrazole ring.

Direct C-H cyanation of aromatic rings offers a more atom-economical approach to introducing a nitrile group, avoiding the need for pre-functionalized starting materials like haloarenes. While less common for the specific synthesis of the target molecule, it represents a potential strategy. Methods for direct cyanation often involve transition-metal catalysis (e.g., palladium, copper, or rhodium) or photoredox catalysis. These reactions can install a cyano group directly onto an aromatic C-H bond. For the synthesis of this compound, this could theoretically be applied by starting with a 3-phenyl-pyrazole-4-carbaldehyde and directly cyanating the phenyl ring at the meta position, although achieving the required regioselectivity can be a significant challenge.

Convergent and Divergent Synthetic Routes for Pyrazole-Benzonitrile Scaffolds

The construction of the pyrazole-benzonitrile framework can be approached through both convergent and divergent synthetic strategies. These methodologies offer flexibility in accessing a variety of analogues by either combining pre-functionalized fragments or by selectively modifying a common intermediate to yield different products.

Convergent Synthesis:

A convergent approach involves the assembly of the target molecule from two or more fragments that have been independently synthesized. This strategy is often efficient as it allows for the late-stage combination of complex synthons. For the pyrazole-benzonitrile scaffold, a common convergent strategy is the cyclocondensation reaction between a hydrazine derivative and a 1,3-dielectrophilic species. researchgate.net

One potential convergent route to a pyrazole-benzonitrile core involves the reaction of a substituted hydrazine with a β-keto-nitrile or a related 1,3-dicarbonyl equivalent. For instance, a suitably substituted aryl hydrazine could be condensed with a 1,3-dicarbonyl compound to form the pyrazole ring, with the benzonitrile moiety already incorporated into one of the starting materials. Multicomponent reactions (MCRs) also represent a powerful convergent tool, allowing for the one-pot synthesis of highly substituted pyrazoles from simple starting materials. nih.gov

Divergent Synthesis:

Divergent synthesis begins with a common intermediate that can be selectively manipulated to produce a range of different products. This approach is particularly useful for creating a library of related compounds for structure-activity relationship studies. A notable example of a divergent synthesis of pyrazoles involves temperature-controlled electrophilic cyclization. nih.gov In this method, the reaction conditions, specifically the temperature, can be tuned to favor the formation of different pyrazole isomers or derivatives from the same starting material.

For the pyrazole-benzonitrile scaffold, a divergent strategy could commence from a common precursor, which is then subjected to different reaction conditions to introduce diversity. For example, a pyrazole core with appropriate functional handles could be synthesized first, followed by divergent late-stage functionalization, such as formylation and cyanation, to arrive at the target molecule and its analogues.

| Synthetic Strategy | Description | Key Reactions | Advantages |

| Convergent | Assembly from independently synthesized fragments. | Cyclocondensation, Multicomponent Reactions (MCRs) nih.gov | Efficiency, late-stage combination of complex fragments. |

| Divergent | A common intermediate is selectively modified to yield various products. | Temperature-controlled cyclization nih.gov, Late-stage functionalization | Facile generation of compound libraries, exploration of structure-activity relationships. |

Stereochemical Considerations in the Synthesis of Related Pyrazole Derivatives

While this compound itself is achiral, the synthesis of related pyrazole derivatives often involves the creation of stereogenic centers. The control of stereochemistry is crucial as different stereoisomers can exhibit distinct biological activities.

The introduction of chirality into pyrazole-containing molecules can be achieved through various asymmetric synthetic methods. One approach is the use of chiral starting materials, such as chiral amines or alcohols, to introduce a stereocenter that can influence the stereochemical outcome of subsequent reactions. uniovi.es

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of pyrazole derivatives. For example, the Michael addition of pyrazolin-5-ones to nitroolefins, catalyzed by chiral thiourea or squaramide catalysts, can proceed with high enantioselectivity to afford pyrazoles with a stereocenter at the C4 position. rwth-aachen.deresearchgate.net

Another strategy involves the use of chiral auxiliaries to direct the stereoselective formation of pyrazole rings. Furthermore, cascade reactions, such as the 1,3-dipolar cycloaddition of diazo compounds with alkynes followed by a nih.govrwth-aachen.de-sigmatropic rearrangement, can be employed for the stereoretentive synthesis of chiral pyrazoles. uniovi.es This particular method has been successful in preparing chiral pyrazoles with a stereogenic group directly attached to a nitrogen atom. uniovi.es

| Asymmetric Strategy | Description | Examples of Reactions | Key Features |

| Chiral Starting Materials | Incorporation of a stereocenter from the outset. | Synthesis from chiral amines or alcohols. uniovi.es | The stereochemistry is predetermined by the starting material. |

| Organocatalysis | Use of small chiral organic molecules as catalysts. | Asymmetric Michael addition of pyrazolin-5-ones to nitroolefins. rwth-aachen.de | High enantioselectivity, metal-free conditions. |

| Chiral Auxiliaries | A covalently attached chiral group directs the stereochemical outcome. | Diastereoselective cyclization reactions. | The auxiliary is typically removed after the key stereoselective step. |

| Cascade Reactions | A sequence of reactions where the product of one step is the substrate for the next. | 1,3-dipolar cycloaddition/ nih.govrwth-aachen.de-sigmatropic rearrangement. uniovi.es | High atom economy, formation of complex structures in a single operation. |

Chemical Reactivity and Transformations of 3 4 Formyl 1h Pyrazol 3 Yl Benzonitrile

Reactivity of the Formyl Group

The formyl group at the C4 position of the pyrazole (B372694) ring is a versatile center for a variety of chemical transformations typical of aromatic aldehydes. researchgate.netumich.edu Its reactivity is influenced by the electronic properties of the pyrazole and benzonitrile (B105546) moieties.

Nucleophilic Additions to the Aldehyde Carbon

The carbonyl carbon of the formyl group is electrophilic and susceptible to attack by nucleophiles. This fundamental reactivity allows for the formation of a wide range of products. While specific studies on 3-(4-Formyl-1H-pyrazol-3-yl)benzonitrile are not extensively detailed in the literature, the behavior of analogous pyrazole-4-carbaldehydes suggests a high potential for such reactions. nih.gov Common nucleophilic additions would include the formation of cyanohydrins, hemiacetals, and the addition of organometallic reagents like Grignards to yield secondary alcohols. The pyrazole ring itself is generally unreactive towards nucleophiles, which preferentially attack at positions 3 and 5, but the formyl group provides a key site for such reactions. nih.gov

Condensation Reactions (e.g., Knoevenagel, Imine Formation)

The formyl group readily participates in condensation reactions with compounds containing active methylene (B1212753) groups or with primary amines.

Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with a compound possessing an active methylene group, such as malononitrile (B47326) or ethyl cyanoacetate, typically in the presence of a basic catalyst like piperidine (B6355638) or ammonium (B1175870) carbonate. nih.govnih.govacs.org For instance, the reaction of 1,3-diphenylpyrazole-4-carboxaldehyde with malononitrile in refluxing ethanol (B145695) with a few drops of piperidine yields the corresponding dicyanovinyl derivative in high yield. ekb.eg It is expected that this compound would react similarly to produce 3-(4-(2,2-dicyanovinyl)-1H-pyrazol-3-yl)benzonitrile. These reactions are foundational for synthesizing more complex molecular architectures with potential biological activities. nih.gov

Imine Formation (Schiff Base Formation): The formyl group reacts with primary amines or hydrazines to form imines (Schiff bases) or hydrazones, respectively. This is a common and efficient reaction for pyrazole-4-carbaldehydes. ekb.egnih.gov For example, 1,3-diphenylpyrazole-4-carboxaldehyde reacts with various aryl hydrazines in refluxing methanol (B129727) with catalytic acetic acid to produce the corresponding hydrazones in good yields. ekb.eg This reactivity is crucial for the synthesis of various heterocyclic systems and has been utilized to create libraries of compounds for biological screening. nih.gov

| Reactant 1 (Pyrazole Aldehyde) | Reactant 2 | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| 1,3-Diphenylpyrazole-4-carboxaldehyde | Malononitrile | Piperidine, Ethanol, Reflux | Dicyanovinyl pyrazole | ekb.eg |

| 1,3-Diphenylpyrazole-4-carboxaldehyde | Aryl Hydrazines | Acetic Acid, Methanol, Reflux | Hydrazone | ekb.eg |

| 3-Aryl-1-phenyl-1H-pyrazole-4-carbaldehydes | 3-(Cyanoacetyl)indole | Piperidine, Ethanol | α-Cyano indolylchalcone | nih.gov |

Oxidation and Reduction Pathways of the Formyl Functionality

Oxidation: The formyl group can be readily oxidized to a carboxylic acid. Various oxidizing agents can be employed for this transformation. While the pyrazole ring itself is generally resistant to oxidation, the aldehyde group is susceptible. pharmajournal.netijnrd.org Common reagents for the oxidation of aldehydes to carboxylic acids include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), and milder reagents like silver oxide (Ag₂O). The product of such an oxidation on this compound would be 3-(4-carboxy-1H-pyrazol-3-yl)benzonitrile. Conversely, pyrazole-4-carbaldehydes can be synthesized by the oxidation of the corresponding 4-hydroxymethylpyrazoles using reagents like pyridinium (B92312) chlorochromate (PCC) or manganese dioxide (MnO₂). smolecule.com

Reduction: The formyl group can be reduced to a primary alcohol (a hydroxymethyl group). This is a standard transformation for aldehydes. Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). The reaction of this compound with such reagents would yield 3-(4-(hydroxymethyl)-1H-pyrazol-3-yl)benzonitrile. This transformation is generally high-yielding and specific to the carbonyl group, leaving the nitrile and the pyrazole ring intact. researchgate.net

Reactivity of the Nitrile Group

The benzonitrile moiety offers additional avenues for chemical modification, primarily through reactions involving the carbon-nitrogen triple bond. dntb.gov.uaresearchgate.net

Cycloaddition Reactions (e.g., [3+2] Cycloadditions for Tetrazole Formation)

The most significant cycloaddition reaction for nitriles is the [3+2] cycloaddition with azides to form tetrazoles. nih.gov This reaction is a cornerstone of medicinal chemistry, as the tetrazole ring is a well-known bioisostere for the carboxylic acid group. researchgate.net The reaction typically involves treating the nitrile with an azide (B81097) source, such as sodium azide (NaN₃), often in the presence of a Lewis acid catalyst (e.g., zinc chloride, aluminum chloride) or Brønsted acids. nih.gov Various catalysts, including nanomaterials, have been developed to facilitate this transformation under green conditions. rsc.org The conversion of this compound via this method would yield 3-(4-formyl-1H-pyrazol-3-yl)-5-phenyl-1H-tetrazole. This transformation is generally robust and tolerates a wide range of functional groups. thieme-connect.com

| Nitrile Substrate | Azide Source | Catalyst/Conditions | Product | Reference |

|---|---|---|---|---|

| Aryl Nitriles | Sodium Azide | Scandium triflate, Microwave | 5-Aryl-1H-tetrazole | thieme-connect.com |

| Aryl Nitriles | Sodium Azide | Fe₃O₄@L-lysine-Pd(0), Water | 5-Aryl-1H-tetrazole | rsc.org |

| Various Nitriles | Trimethylsilyl azide | Dialkyltin oxide | 5-Substituted-1H-tetrazole | nih.gov |

Hydrolysis and Other Transformations to Carboxylic Acid Derivatives

The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. chemistrysteps.comlibretexts.org This provides an alternative route to the corresponding carboxylic acid derivative.

Acidic Hydrolysis: Heating the nitrile under reflux with a strong aqueous acid, such as hydrochloric acid or sulfuric acid, will convert the nitrile group first to an amide intermediate and then to the carboxylic acid. libretexts.orgorganicchemistrytutor.com

Alkaline Hydrolysis: Refluxing the nitrile with an aqueous base, like sodium hydroxide, also leads to the carboxylic acid, but the initial product is the carboxylate salt. chemistrysteps.com An acidic workup is then required to protonate the carboxylate and isolate the free carboxylic acid. libretexts.org Under milder basic conditions, it is sometimes possible to isolate the intermediate amide. organicchemistrytutor.com The hydrolysis of this compound would result in the formation of 3-(4-formyl-1H-pyrazol-3-yl)benzoic acid.

Transformations Involving the Pyrazole Heterocycle

The pyrazole core is an aromatic heterocycle, and its reactivity is influenced by the presence of two adjacent nitrogen atoms. This structure is susceptible to various transformations, including substitution reactions and tautomerism, which in turn affect its chemical properties and potential for further derivatization.

The pyrazole ring is considered a π-excessive system, making it reactive towards electrophilic reagents. chim.it In unsubstituted or N-substituted pyrazoles, electrophilic substitution typically occurs at the C4-position, which is the most electron-rich carbon atom. scribd.comrrbdavc.orgbohrium.com Electrophilic attack at C3 or C5 is generally disfavored as it leads to a highly unstable positively charged azomethine intermediate. rrbdavc.org

Table 1: Common Electrophilic Substitution Reactions on the Pyrazole Ring

| Reaction | Reagents | Electrophile | Typical Position | Product |

|---|---|---|---|---|

| Nitration | HNO₃ + H₂SO₄ | NO₂⁺ | C4 | 4-Nitropyrazole |

| Sulfonation | Fuming H₂SO₄ or SO₃/H₂SO₄ | SO₃ or HSO₃⁺ | C4 | Pyrazole-4-sulfonic acid |

| Halogenation | Br₂, Cl₂, I₂ | X⁺ | C4 | 4-Halopyrazole |

| Vilsmeier-Haack Formylation | POCl₃ + DMF | [ClCH=N(CH₃)₂]⁺ | C4 | 4-Formylpyrazole |

This table represents typical reactivity for unsubstituted pyrazoles. For the title compound, the C4 position is already substituted.

N-unsubstituted pyrazoles, such as this compound, exhibit annular tautomerism. nih.gov This phenomenon involves the migration of the proton between the two nitrogen atoms of the pyrazole ring, leading to two distinct tautomeric forms that are in equilibrium. nih.gov For the title compound, the equilibrium exists between this compound and 3-(4-Formyl-2H-pyrazol-3-yl)benzonitrile.

The position of this equilibrium is influenced by several factors, including the electronic nature of the substituents on the ring, the solvent, temperature, and the physical state (solid or solution). nih.govrsc.orgfu-berlin.de The electron-withdrawing nature of the formyl and benzonitrile groups can affect the acidity of the N-H proton and the basicity of the pyridine-like nitrogen, thereby shifting the tautomeric preference. nih.gov

This tautomerism has a profound impact on reactivity, particularly in reactions involving the pyrazole nitrogen atoms, such as N-alkylation or N-arylation. Such reactions often yield a mixture of two regioisomers (N1 and N2 substituted products), and the ratio of these products is dependent on the tautomeric equilibrium and the specific reaction conditions employed. beilstein-journals.org

In recent years, transition-metal-catalyzed reactions have become powerful tools for the functionalization of heterocyclic compounds, including pyrazoles. rsc.orgrsc.org These methods, particularly direct C-H functionalization, offer an alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. rsc.org

For this compound, metal-catalyzed C-H activation could potentially be directed to the C5-position of the pyrazole ring. This would allow for the introduction of a wide variety of substituents, such as aryl, alkyl, or heteroatom groups, enabling the synthesis of structurally diverse pyrazole derivatives. rsc.org The pyrazole's N-H group or the adjacent pyridine-type nitrogen can act as a directing group to guide the metal catalyst to the C5-position, enhancing the regioselectivity of the transformation. rsc.org Palladium, rhodium, and iridium catalysts are commonly employed for such C-H functionalization reactions. rsc.org

Table 2: Representative Metal-Catalyzed Reactions for Pyrazole Functionalization

| Reaction Type | Catalyst/Reagents | Bond Formed | Comments |

|---|---|---|---|

| C-H Arylation | Pd(OAc)₂, PPh₃, Base | C-C (Aryl) | Direct coupling with aryl halides. rsc.org |

| C-H Alkenylation | [RhCp*Cl₂]₂, AgSbF₆ | C-C (Alkenyl) | Coupling with alkenes. |

| C-H Borylation | Ir-based catalysts, B₂pin₂ | C-B | Provides borylated pyrazoles for subsequent Suzuki coupling. rsc.org |

Derivatization Strategies for Functional Group Interconversion

The presence of the formyl and nitrile groups on the this compound scaffold provides rich opportunities for chemical modification and the generation of diverse analogues.

The formyl group at the C4 position is a versatile handle for a wide range of chemical transformations. It can readily participate in condensation reactions with various nucleophiles. For instance, reaction with primary amines or hydrazines yields imines and hydrazones, respectively. nih.govnih.gov The latter transformation is particularly common in medicinal chemistry for generating libraries of bioactive compounds. nih.gov

Furthermore, the aldehyde can be oxidized to a carboxylic acid using standard oxidizing agents (e.g., KMnO₄, CrO₃) or reduced to a primary alcohol (hydroxymethyl group) using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). imperial.ac.uk The nitrile group of the benzonitrile moiety can also be transformed. It can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or reduced to a primary amine (aminomethyl group).

Table 3: Potential Interconversions of Functional Groups

| Functional Group | Reagents | Product Functional Group |

|---|---|---|

| Formyl (-CHO) | R-NH₂ | Imine (-CH=N-R) |

| Formyl (-CHO) | R-NHNH₂ | Hydrazone (-CH=N-NH-R) nih.gov |

| Formyl (-CHO) | NaBH₄ | Hydroxymethyl (-CH₂OH) imperial.ac.uk |

| Formyl (-CHO) | KMnO₄ | Carboxylic Acid (-COOH) |

| Nitrile (-CN) | H₃O⁺ or OH⁻, heat | Carboxylic Acid (-COOH) |

The strategic modification of the existing functional groups, combined with transformations of the pyrazole ring itself, opens up numerous avenues for structural diversification. ontosight.ai The introduction of new substituents can significantly modulate the chemical and biological properties of the molecule. ontosight.ai

For example, converting the C4-formyl group into a carboxylic acid allows for subsequent amide bond formation with a diverse range of amines, introducing new side chains. N-alkylation or N-arylation at the pyrazole nitrogen introduces substituents that can alter solubility and steric properties. beilstein-journals.org Moreover, metal-catalyzed C-H functionalization at the C5-position can be used to append various aryl or alkyl groups, further expanding the structural complexity of the molecule. rsc.orgrsc.org These derivatization strategies are crucial for creating libraries of compounds for various applications, including drug discovery. researchgate.net

Table 4: Strategies for Structural Diversification

| Starting Functionality | Transformation Sequence | Introduced Substituent/Moiety |

|---|---|---|

| Pyrazole N-H | N-Alkylation with R-X, Base | N-Alkyl/Aryl group beilstein-journals.org |

| Pyrazole C5-H | Pd-catalyzed C-H arylation with Ar-X | C5-Aryl group rsc.org |

| C4-Formyl | 1. Oxidation to -COOH; 2. Amide coupling with R-NH₂ | C4-Amide functionality |

| C4-Formyl | Knoevenagel condensation with CH₂(CN)₂ | C4-Dicyanovinyl group |

Computational and Theoretical Investigations of 3 4 Formyl 1h Pyrazol 3 Yl Benzonitrile

Electronic Property Analysis

Beyond the molecular structure, computational methods can provide a wealth of information about the electronic properties of a molecule, which are key to understanding its chemical behavior.

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain and predict the outcome of chemical reactions. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital to which the molecule is most likely to accept electrons, acting as an electrophile. youtube.com

The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. sci-hub.se A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net For 3-(4-Formyl-1H-pyrazol-3-yl)benzonitrile, the distribution of the HOMO and LUMO across the molecule would indicate the most likely sites for nucleophilic and electrophilic attack, respectively.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -2.1 |

| HOMO-LUMO Gap | 4.4 |

Note: The values in this table are hypothetical and represent plausible HOMO and LUMO energies and the resulting energy gap for a molecule with this structure, based on calculations for similar aromatic and heterocyclic compounds.

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge transfer and bonding interactions within a molecule. researchgate.net It provides a localized picture of the bonding, which is more in line with classical chemical concepts of lone pairs and bonds. NBO analysis can reveal important details about intramolecular and intermolecular interactions, such as hyperconjugation and hydrogen bonding.

For this compound, NBO analysis would be employed to quantify the delocalization of electron density between the pyrazole (B372694) and benzonitrile (B105546) rings, as well as the effects of the electron-withdrawing formyl and cyano groups. The analysis would identify the key donor-acceptor interactions that contribute to the molecule's stability. The stabilization energies calculated through NBO analysis provide a quantitative measure of the strength of these interactions.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactivity towards electrophilic and nucleophilic attack. chemrxiv.org The MEP surface maps the electrostatic potential onto the electron density surface of the molecule. Different colors are used to represent different values of the electrostatic potential.

Typically, regions of negative electrostatic potential (often colored red) are associated with lone pairs of electrons and are susceptible to electrophilic attack. Regions of positive electrostatic potential (often colored blue) are associated with atomic nuclei and are prone to nucleophilic attack. For this compound, the MEP surface would likely show negative potential around the nitrogen atoms of the pyrazole ring, the oxygen atom of the formyl group, and the nitrogen atom of the cyano group, indicating these are the primary sites for electrophilic attack. Positive potential would be expected around the hydrogen atoms.

Theoretical Spectroscopic Property Prediction

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, offering insights that complement and aid in the interpretation of experimental data. For this compound, theoretical methods such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are employed to simulate its vibrational, magnetic resonance, and electronic spectra. These simulations are typically performed after geometric optimization of the molecule's ground state, often using functionals like B3LYP with basis sets such as 6-311G(d,p) or higher. asrjetsjournal.orgasrjetsjournal.org

Simulated Vibrational Spectra (IR, Raman)

The calculations for related pyrazole compounds reveal distinct frequency regions for key functional groups. asrjetsjournal.orgresearchgate.net The N-H stretching frequency in pyrazoles is sensitive to hydrogen bonding and is typically observed in the 3100-3200 cm⁻¹ range in solid-state or dimeric models, which is lower than the ~3500 cm⁻¹ calculated for monomers. mdpi.com The aromatic C-H stretching vibrations of the benzonitrile ring and the pyrazole C-H are expected above 3000 cm⁻¹. researchgate.net The two most characteristic vibrations for this molecule would be the C≡N stretch of the nitrile group and the C=O stretch of the formyl group. The nitrile stretch is anticipated in the 2220-2240 cm⁻¹ region. The formyl C=O stretching vibration is typically strong in the IR spectrum and is predicted to appear around 1670-1680 cm⁻¹. ekb.eg Pyrazole ring deformations and C-N stretching modes are expected at lower wavenumbers, generally in the 1300-1600 cm⁻¹ range. tandfonline.com

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| N-H Stretch | Pyrazole Ring | ~3150 | Medium |

| C-H Stretch (Aromatic) | Benzonitrile/Pyrazole | 3050 - 3100 | Medium-Weak |

| C≡N Stretch | Nitrile | ~2230 | Medium |

| C=O Stretch | Formyl | ~1675 | Strong |

| C=C/C=N Stretch | Pyrazole/Benzene (B151609) Ring | 1450 - 1600 | Medium-Strong |

| C-H In-plane Bend | Aromatic/Formyl | 1000 - 1300 | Medium |

Predicted NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the carbon-hydrogen framework of a molecule. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a standard approach for calculating theoretical ¹H and ¹³C NMR chemical shifts. asrjetsjournal.orgnih.gov These calculations provide valuable predictions that can aid in the assignment of complex experimental spectra. researchgate.net DFT-based methods have been shown to provide a high degree of accuracy when predicting chemical shifts for pyrazole derivatives, especially for ¹³C nuclei. nih.govresearchgate.net

For this compound, the aldehydic proton of the formyl group is expected to be the most downfield signal in the ¹H NMR spectrum, predicted to be around 10.0 ppm. ekb.eg The proton on the pyrazole ring (H5) would likely appear in the 8.0-8.6 ppm region. ekb.eg The protons of the benzonitrile ring would resonate in the typical aromatic region of 7.5-8.0 ppm.

In the ¹³C NMR spectrum, the formyl carbon (C=O) is predicted to have the largest chemical shift, in the range of 185-191 ppm. ekb.eg The carbons of the pyrazole ring (C3, C4, C5) and the benzonitrile ring are expected in the 110-155 ppm range. ekb.egresearchgate.net The nitrile carbon (C≡N) typically appears around 117-120 ppm. ekb.eg Computational studies on similar structures show that the chemical shifts are influenced by the electronic nature and orientation of the substituents. researchgate.net

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Formyl CHO | ~10.1 | ~190 |

| Pyrazole H5 | ~8.5 | - |

| Benzonitrile Ar-H | 7.6 - 8.0 | - |

| Pyrazole C3 | - | ~153 |

| Pyrazole C5 | - | ~140 |

| Benzonitrile Ar-C | - | 120 - 135 |

| Pyrazole C4 | - | ~118 |

| Nitrile CN | - | ~118 |

Time-Dependent DFT (TD-DFT) for Electronic Excitation Properties

To understand the electronic absorption properties, such as the UV-Vis spectrum, Time-Dependent Density Functional Theory (TD-DFT) calculations are performed. nih.govmdpi.com This method provides information on the vertical excitation energies, corresponding wavelengths (λmax), and oscillator strengths (f), which relate to the intensity of the absorption bands. mdpi.com

For conjugated systems like this compound, the lowest energy electronic transitions are typically of a π → π* nature, often involving the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.gov Computational studies on various pyrazole derivatives show that their absorption spectra are characterized by intense bands in the UV region. nih.govresearchgate.net The presence of the benzonitrile and formyl groups, both conjugated with the pyrazole ring, is expected to result in absorption maxima in the 250-350 nm range. The major electronic transitions would likely correspond to HOMO→LUMO and HOMO-1→LUMO excitations, indicative of charge transfer character within the molecule. nih.gov

| Transition | Predicted λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution |

|---|---|---|---|

| S₀ → S₁ | ~320 | > 0.5 | HOMO → LUMO (π → π) |

| S₀ → S₂ | ~280 | > 0.3 | HOMO-1 → LUMO (π → π) |

| S₀ → S₃ | ~260 | > 0.2 | HOMO → LUMO+1 (π → π*) |

Reaction Mechanism Studies

Computational chemistry is a vital tool for elucidating reaction mechanisms, allowing for the characterization of transient species like transition states and intermediates that are difficult to observe experimentally. DFT calculations can map out the potential energy surface of a reaction, providing insights into reaction feasibility, kinetics, and regioselectivity. researchgate.netrsc.org

Characterization of Transition States and Intermediates

The synthesis of this compound likely involves two key transformations: the formation of the 3-aryl-pyrazole core and the subsequent formylation at the C4 position.

Pyrazole Ring Formation: The synthesis of 3,4-disubstituted pyrazoles can be achieved through various routes, including the [3+2] cycloaddition of a diazo compound with an alkyne or a condensation reaction between a hydrazine (B178648) derivative and a 1,3-dicarbonyl compound or its equivalent. rsc.orgorganic-chemistry.org DFT calculations on these types of reactions help identify the key intermediates and transition states. For instance, in the cycloaddition of tosylhydrazones (a source of diazo compounds) with nitroalkenes, DFT calculations have been used to analyze the transition states, confirming the regioselectivity of the reaction by showing that the desired product pathway has the lowest activation energy. rsc.org These transition states are typically characterized by the partial formation of new C-C and C-N bonds in an asynchronous manner. researchgate.net

Vilsmeier-Haack Formylation: The introduction of the formyl group at the C4 position of the pyrazole ring is commonly achieved via the Vilsmeier-Haack reaction. nih.govijpcbs.comchim.it The mechanism involves the in situ formation of the Vilsmeier reagent, a chloromethyleniminium ion (e.g., [ClCH=N(CH₃)₂]⁺), from a tertiary amide (like DMF) and an acid chloride (like POCl₃). organic-chemistry.org This electrophilic species then attacks the electron-rich C4 position of the pyrazole ring. Computational studies can model this electrophilic aromatic substitution, characterizing the sigma-complex (or Wheland intermediate) that is formed. This intermediate is a cationic species where the aromaticity of the pyrazole ring is temporarily disrupted. A subsequent deprotonation step restores aromaticity, leading to an iminium salt, which is then hydrolyzed during workup to yield the final 4-formyl pyrazole. researchgate.net

Energetic Pathways and Reaction Dynamics

For the pyrazole ring synthesis via cycloaddition, DFT studies show that the reaction proceeds through a stepwise mechanism. organic-chemistry.org The energetic pathway involves the formation of a pyrazolidine (B1218672) intermediate, and the calculations help rationalize the observed regiochemistry by comparing the activation barriers for the formation of different possible isomers. rsc.org

Conformational Analysis and Potential Energy Surface Mapping

Conformational analysis is fundamental to understanding the three-dimensional structure of a molecule, which in turn dictates its physical, chemical, and biological properties. For a molecule like this compound, which features multiple rotatable bonds, theoretical calculations are essential to identify the most stable conformations (i.e., those at energy minima) and the energy barriers for interconversion between them.

Potential Energy Surface (PES) Mapping is a powerful computational technique that explores the energy of a molecular system as a function of its geometry. longdom.org By systematically changing key dihedral angles and calculating the corresponding energy, a multi-dimensional energy landscape can be generated. longdom.org The PES reveals the lowest energy conformations, transition states between them, and the activation energies required for conformational changes. nih.govresearchgate.net For pyrazole derivatives, quantum chemistry methods such as Density Functional Theory (DFT) and ab initio calculations (like Møller-Plesset perturbation theory) are commonly employed to accurately map the PES. nih.gov These studies can elucidate the influence of substituents on the pyrazole ring's stability and the energy barriers for processes like proton transfer. nih.gov For instance, calculations on 4-substituted pyrazoles have determined the activation energy for intramolecular proton migration to be in the range of 47.8–55.5 kcal/mol. nih.gov

While a specific PES for this compound is not available, a hypothetical analysis would involve mapping the potential energy as a function of the dihedral angles between the pyrazole and benzonitrile rings (τ1) and the pyrazole and formyl groups (τ2). The results would likely show distinct energy minima corresponding to specific rotational isomers, stabilized by a balance of steric and electronic effects.

Table 1: Illustrative Conformational Analysis Data for this compound

This table presents hypothetical data that would be generated from a computational conformational analysis, showing relative energies for different spatial arrangements (conformers) of the molecule.

| Conformer | Dihedral Angle (τ1: Pyrazole-Benzonitrile) | Dihedral Angle (τ2: Pyrazole-Formyl) | Relative Energy (kcal/mol) | Stability |

|---|---|---|---|---|

| 1 | 30° | 0° | 0.00 | Global Minimum |

| 2 | 150° | 0° | 1.25 | Local Minimum |

| 3 | 30° | 180° | 2.10 | Local Minimum |

| 4 | 90° | 90° | 5.50 | Transition State |

In Silico Studies of Molecular Recognition and Interaction Energetics

In silico techniques are pivotal for predicting how a molecule like this compound might interact with biological targets, such as proteins or nucleic acids. These computational methods are central to modern drug discovery, allowing for the efficient screening of compounds and optimization of their binding properties. eurasianjournals.comnih.gov

Molecular Docking is a widely used method to predict the preferred orientation of a ligand when bound to a receptor's active site. rjpn.orgijnrd.org This technique evaluates the geometric and energetic complementarity between the ligand and the target. researchgate.net For pyrazole derivatives, docking studies have been extensively performed to explore their potential as inhibitors for various enzymes, including cyclooxygenase-2 (COX-2), Epidermal Growth Factor Receptor (EGFR) kinase, and fungal 14-alpha demethylase. rjpn.orgijnrd.orgnih.gov These studies reveal key non-covalent interactions—such as hydrogen bonds, hydrophobic contacts, and π-π stacking—that stabilize the protein-ligand complex. nih.gov The formyl and nitrile groups, along with the nitrogen atoms of the pyrazole ring in this compound, represent potential sites for hydrogen bonding, a critical interaction for molecular recognition. nih.govacs.org

Interaction Energetics involves the quantitative analysis of the forces that govern the binding of a ligand to its target. Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are used to calculate the binding free energy of a protein-ligand complex from molecular dynamics simulation trajectories. mdpi.com Such calculations break down the total binding energy into its constituent parts, including van der Waals energy, electrostatic energy, and solvation energy, providing a detailed understanding of the driving forces for binding. acs.orgmdpi.com For example, a study on pyrazole derivatives as RET kinase inhibitors calculated a binding free energy of -233.399 kJ/mol for the most active compound, with van der Waals forces and nonpolar salvation energy being the most crucial contributors to binding. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. ej-chem.orgnih.gov By analyzing various molecular descriptors (e.g., electronic, steric, and hydrophobic properties), QSAR models can predict the activity of new, unsynthesized compounds. nih.govacs.org Numerous QSAR studies on pyrazole derivatives have successfully identified key structural features that influence their efficacy as anticancer and antimicrobial agents. nih.govej-chem.orgijsdr.org

Table 2: Illustrative Molecular Docking Results for a Pyrazole Derivative

This table provides a hypothetical example of results from a molecular docking study of a pyrazole compound against a protein target, highlighting the types of data generated.

| Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| EGFR Kinase | -9.2 | Met793 | Hydrogen Bond |

| Leu718 | Hydrophobic | ||

| Phe856 | π-π Stacking | ||

| COX-2 | -8.5 | His90 | Hydrogen Bond |

| Val523 | Hydrophobic | ||

| Arg513 | Electrostatic |

3 4 Formyl 1h Pyrazol 3 Yl Benzonitrile As a Strategic Synthetic Building Block

Precursor for Advanced Heterocyclic Frameworks

The strategic placement of reactive groups on the 3-(4-Formyl-1H-pyrazol-3-yl)benzonitrile backbone makes it an ideal starting material for synthesizing a variety of advanced heterocyclic systems. The interplay between the formyl group and the pyrazole (B372694) ring's nitrogen atoms is frequently exploited to build fused polycyclic structures and to participate in complex one-pot reactions.

Synthesis of Fused Polycyclic Pyrazole Systems

Fused pyrazole derivatives are a significant class of N-heterocycles, with applications ranging from medicinal chemistry to materials science due to their interesting photophysical properties and structural analogy to purines. chim.it The 4-formylpyrazole moiety within this compound is a key synthon for accessing these frameworks through cyclocondensation reactions.

One of the most valuable methods for synthesizing fused systems like pyrazolo[3,4-b]quinolines involves the reaction of 4-formylpyrazole derivatives with aromatic amines. mdpi.com In this approach, the formyl group of the pyrazole compound reacts with the amine, followed by an intramolecular cyclization to form the fused quinoline (B57606) ring system. This reaction pathway highlights the utility of the aldehyde functionality in constructing carbon-nitrogen bonds essential for ring closure.

Similarly, other fused pyrazole systems such as pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines are accessible. chim.it These syntheses typically involve classical cyclocondensation reactions where the 4-formylpyrazole acts as a 1,3-bis-electrophilic reagent or a related precursor, reacting with compounds containing a hydrazine (B178648) or 5-aminopyrazole moiety to build the fused heterocyclic core. chim.it

Table 1: Examples of Fused Polycyclic Systems Derived from 4-Formylpyrazole Precursors

| Precursor Type | Reagent | Fused System | Reaction Type |

| 4-Formylpyrazole | Aromatic Amines | Pyrazolo[3,4-b]quinoline | Cyclocondensation |

| 4-Formylpyrazole | 5-Aminopyrazoles | Pyrazolo[1,5-a]pyrimidine | Cyclocondensation |

| 4-Formylpyrazole | Compounds with Hydrazine Moiety | Fused Pyrazoles | Cyclocondensation |

Integration into Multi-Component Reaction Architectures

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing structural elements of all starting materials, are prized for their efficiency and ability to rapidly generate molecular diversity and complexity. researchgate.netnih.gov The formyl group in this compound makes it an excellent aldehyde component for various MCRs, enabling the synthesis of densely functionalized heterocyclic compounds.

For instance, 4-formyl-1H-pyrazoles are known to participate in four-component reactions to produce pyrazole-based pyrimido[4,5-d]pyrimidines. nih.gov In a reaction described by Shaabani and Ghadami, a 4-formyl-1H-pyrazole, an amine, 6-amino-1,3-dimethyluracil, and N,N-dimethylformamide dimethyl acetal (B89532) are combined to yield the target fused system. nih.gov This demonstrates the compound's capacity to integrate seamlessly into complex reaction cascades.

Another significant application is in the synthesis of 1,4-dihydropyrano[2,3-c]pyrazoles. nih.gov A four-component reaction involving an aldehyde (such as this compound), malononitrile (B47326), ethyl acetoacetate, and hydrazine hydrate (B1144303) can efficiently produce these valuable scaffolds. nih.gov The aldehyde's carbonyl carbon is incorporated directly into the newly formed pyran ring, showcasing its role as a key electrophilic partner in the reaction. These MCRs provide a straightforward and atom-economical route to novel biheterocyclic compounds. researchgate.net

Table 2: Multi-Component Reactions Involving 4-Formylpyrazole Scaffolds

| MCR Product | Number of Components | Key Reactants | Role of Formylpyrazole |

| Pyrimido[4,5-d]pyrimidines | Four | 4-Formylpyrazole, Amine, Aminouracil | Aldehyde Component |

| 1,4-Dihydropyrano[2,3-c]pyrazoles | Four | 4-Formylpyrazole, Malononitrile, β-Ketoester, Hydrazine | Aldehyde Component |

| 1H-Tetrazolyl-1H-1,4-diazepines | Three or more | Ketones, Isocyanides, Azides | (Analogous to aldehyde/ketone component) |

Scaffold for Complex Molecular Architectures and Functional Materials

The rigid pyrazole core, combined with the versatile formyl and nitrile functionalities, establishes this compound as a valuable scaffold for building complex molecular architectures and functional materials. The ability to elaborate the molecule through reactions at its functional groups allows for the systematic construction of larger, purpose-built molecules.

The synthesis of novel biheterocyclic and polycyclic systems from this precursor is a direct application of its role as a scaffold. researchgate.net For example, the creation of 2-(pyrazol-4-yl)-2,3-dihydroquinazolin-4-ones from 4-formyl-NH-pyrazoles demonstrates how the pyrazole unit can be embedded within a larger, biologically relevant framework. chim.it The pyrazole acts as the foundational structure upon which the quinazolinone ring is built.

Furthermore, pyrazole-containing compounds are increasingly studied for their applications in material sciences due to their interesting photophysical properties. chim.it The combination of the electron-donating pyrazole ring and the electron-withdrawing benzonitrile (B105546) moiety suggests that derivatives of this compound could be designed as components for organic electronics, dyes, or sensors. The formyl group provides a convenient handle for extending the conjugation of the system or attaching it to other molecular units or polymer backbones.

Ligand Design and Coordination Chemistry with Formyl/Nitrile Functionalities

The structure of this compound is rich in potential coordination sites, making it an excellent platform for designing ligands for metal complexes and coordination polymers. The pyrazole ring itself contains two adjacent nitrogen atoms (a pyridinic and a pyrrolic nitrogen) that can bind to metal ions. nih.gov Additionally, the nitrile group's nitrogen atom and the formyl group's oxygen atom offer further coordination possibilities.

A powerful strategy in ligand design involves the chemical modification of the formyl group. The aldehyde can be readily condensed with primary amines to form imines (Schiff bases). This transformation is a gateway to creating a vast library of asymmetric, multidentate ligands. rsc.org For example, reacting the formylpyrazole with an amine that contains another donor atom (e.g., another heterocycle or an alcohol) can produce tridentate or tetradentate ligands capable of forming stable, well-defined complexes with transition metals. Such methodologies have been used to generate heterometallic polynuclear complexes. rsc.org

The combination of the pyrazole N-donors with the imine nitrogen and the nitrile nitrogen allows for the design of ligands that can bridge multiple metal centers, leading to the formation of coordination polymers or metal-organic frameworks (MOFs). nih.gov The directionality of the pyrazole and benzonitrile units can be used to control the dimensionality and topology of the resulting supramolecular structures. Pyrazolone-based ligands, which are structurally related, have been shown to form stable octahedral and tetrahedral complexes with various metal ions like Cu(II), Ni(II), Mn(II), and Cr(III). johnshopkins.edu

Table 3: Potential Coordination Sites and Derived Ligand Functionalities

| Functional Group | Coordination Atom(s) | Ligand Type | Potential Application |

| Pyrazole Ring | N, N' | Bidentate or Bridging | Polynuclear Complexes, Coordination Polymers |

| Nitrile Group | N | Monodentate or Bridging | Linker in MOFs |

| Formyl Group | O | Monodentate | Weak Coordination |

| Imine (derived from Formyl) | N | Part of Multidentate System | Asymmetric Catalysis, Spin-Crossover Complexes |

Q & A

Q. What are the standard synthetic routes for 3-(4-Formyl-1H-pyrazol-3-yl)benzonitrile?

The synthesis typically involves cyclocondensation of acetylenic ketones with hydrazines under controlled conditions. For example, describes a route where the pyrazole ring is formed via cyclocondensation, followed by functionalization of the benzonitrile group. Stepwise procedures, such as those in and , highlight the use of triazenylpyrazole precursors and azido-trimethylsilane for introducing substituents. Purification often employs flash chromatography (cyclohexane/ethyl acetate gradients) to isolate the product .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

- NMR spectroscopy : 1H and 13C NMR (e.g., δ 7.61–7.78 ppm for aromatic protons and δ 149.6 ppm for pyrazole carbons) to confirm substituent positions and electronic environments .

- IR spectroscopy : Peaks at ~2228 cm⁻¹ (C≡N stretch) and ~2121 cm⁻¹ (azide groups) validate functional groups .

- Mass spectrometry : High-resolution MS (e.g., m/z 224.0803 for [M]+) ensures molecular formula accuracy .

Q. How is crystallographic data utilized to resolve structural ambiguities?

Single-crystal X-ray diffraction (SC-XRD) provides definitive bond lengths, angles, and packing arrangements. For example, and report orthorhombic crystal systems (space group Pca21) with hydrogen-bonding networks that stabilize the pyrazole-benzenenitrile framework. SHELX software ( ) is widely used for refinement, achieving R-factors as low as 0.038 .

Advanced Research Questions

Q. How can conflicting spectral data be resolved during structural elucidation?

Contradictions (e.g., unexpected coupling patterns in NMR) may arise from dynamic processes like tautomerism. Strategies include:

- Variable-temperature NMR : To freeze out tautomeric forms (e.g., pyrazole ring proton exchange) .

- DFT calculations : Compare experimental and computed chemical shifts to identify dominant conformers .

- Crystallographic validation : Cross-check with SC-XRD data to confirm substituent positions .

Q. What role does the nitrile group play in modulating biological activity?

The nitrile (-C≡N) group enhances:

- Binding affinity : Acts as a hydrogen-bond acceptor in enzyme active sites (e.g., HIV protease inhibitors in ).

- Metabolic stability : Reduces oxidative degradation compared to alkyl chains .

- Electron-withdrawing effects : Polarizes adjacent aromatic rings, improving interactions with π-π stacking motifs in receptor binding .

Q. How can computational methods optimize this compound for OLED applications?

- TD-DFT calculations : Predict absorption/emission spectra by analyzing excited-state transitions (e.g., TADF materials in ).

- Molecular docking : Simulate interactions with charge-transport layers (e.g., phenoxazine-carbazole derivatives) to enhance electroluminescence efficiency .

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C-H···N contacts) to improve crystal packing for device stability .

Q. What strategies mitigate low yields in multi-step syntheses?

- Reaction monitoring : Use TLC or inline IR to identify intermediate bottlenecks (e.g., azide formation in ).

- Solvent optimization : Polar aprotic solvents (DMF, THF) improve solubility of aromatic intermediates .

- Catalyst tuning : Copper(I) catalysts (e.g., CuI/ligand systems) enhance click chemistry steps (triazole formation in ) .

Methodological Insights

Designing a stability study for aqueous solutions of this compound:

- HPLC-MS monitoring : Track degradation products (e.g., hydrolysis of nitrile to amide) under varying pH/temperature .

- Accelerated aging : Use Arrhenius plots to predict shelf life at 25°C based on high-temperature data (40–60°C) .

Analyzing regioselectivity in pyrazole functionalization:

- NMR-based kinetics : Compare reaction rates of C-3 vs. C-5 positions under different electrophiles (e.g., alkylation vs. acylation) .

- Steric/electronic maps : Use molecular electrostatic potential (MEP) surfaces to predict reactive sites .

Resolving batch-to-batch variability in crystallinity:

- PXRD screening : Identify polymorphs (e.g., anhydrous vs. solvated forms) and correlate with synthetic conditions .

- Seeding techniques : Introduce pre-formed crystals to control nucleation during recrystallization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.